molecular formula C7H10Cl2N2O2 B2410411 2-(Aminomethyl)nicotinic acid dihydrochloride CAS No. 2230807-60-8

2-(Aminomethyl)nicotinic acid dihydrochloride

Cat. No.: B2410411
CAS No.: 2230807-60-8
M. Wt: 225.07
InChI Key: TXQIOUVSZGWBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Aminomethyl)nicotinic acid dihydrochloride” is a chemical compound with the CAS Number: 76196-67-3 . It has a molecular weight of 225.07 and its IUPAC name is 6-(aminomethyl)nicotinic acid dihydrochloride . The compound is typically a yellow to brown solid .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H10Cl2N2O2 . Its average mass is 225.072 Da and its monoisotopic mass is 224.011932 Da .


Physical and Chemical Properties Analysis

The compound is a yellow to brown solid . and should be stored at a temperature between 2-8°C .

Scientific Research Applications

Herbicidal Activity

2-(Aminomethyl)nicotinic acid derivatives have been explored for their potential as herbicides. A study by Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, some of which exhibited excellent herbicidal activity against various plants.

Synthesis Techniques

Efficient synthesis methods for 2-aminonicotinic acids have been developed. Quevedo et al. (2009) described a microwave-assisted synthesis of these compounds, expanding the range of accessible 2-aminonicotinic acids.

Pharmaceutical Intermediate Synthesis

Wang et al. (2006) detailed a practical synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, crucial in pharmaceutical development (Wang et al., 2006).

G-Protein-Coupled Receptor Research

Studies have investigated the role of nicotinic acid in binding to specific receptors. Tunaru et al. (2003) and Lorenzen et al. (2001) explored nicotinic acid's interaction with G-protein-coupled receptors, contributing to understanding lipid metabolism and other physiological processes.

DPP-4 Inhibitor Development

Nicotinic acid derivatives have been investigated for their potential as dipeptidyl peptidase IV (DPP-4) inhibitors, useful in treating diseases like diabetes. Miyamoto et al. (2011) reported on the design and synthesis of 3-pyridylacetamide derivatives, highlighting their potential as DPP-4 inhibitors.

Superoxide Dismutase Mimetics

Research by Suksrichavalit et al. (2008) showed that copper complexes of nicotinic-acid derivatives exhibit superoxide dismutase (SOD) mimetic activity, indicating potential therapeutic applications.

Vasorelaxation and Antioxidation Properties

Prachayasittikul et al. (2010) studied the vasorelaxation and antioxidation properties of thionicotinic acid derivatives, uncovering their potential for developing novel vasorelaxant and antioxidant therapeutics.

Polymorphism in Organic Systems

The study of polymorphism in organic systems, including 2-[methyl(phenyl)amino]nicotinic acid, was conducted by Long et al. (2008), providing insights into the molecular arrangements and stability of these compounds.

Lipid-Independent Mechanisms of Action

Lukasova et al. (2011) explored new lipid-independent mechanisms of action of nicotinic acid, offering potential therapeutic applications beyond lipid disorders (Lukasova et al., 2011).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This means it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-(aminomethyl)pyridine-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.2ClH/c8-4-6-5(7(10)11)2-1-3-9-6;;/h1-3H,4,8H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQIOUVSZGWBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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